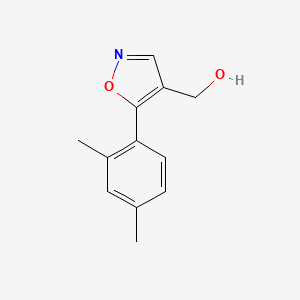
1-(4-(hydroxyméthyl)indolin-1-yl)-2-chloroéthan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H12ClNO2 and its molecular weight is 225.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés indoliques ont été trouvés pour posséder une activité antivirale . Par exemple, des dérivés de 6-amino-4-alkyl-substitué-1H-indole-2-carboxylate substitué ont été préparés et rapportés comme agents antiviraux .
Activité Anti-inflammatoire
Les dérivés indoliques présentent également des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation.
Activité Anticancéreuse
Les dérivés indoliques ont montré un potentiel prometteur dans le domaine de l'oncologie . Ils ont été trouvés pour inhiber la croissance des cellules cancéreuses, ce qui en fait des candidats potentiels pour le traitement du cancer.
Activité Anti-VIH
Les dérivés indoliques ont été trouvés pour posséder une activité anti-VIH . Par exemple, des dérivés de 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidène)amino]N(4,6-diméthyl-2-pyrimidinyl)-benzène ont été synthétisés et criblés pour leur activité anti-VIH .
Activité Antioxydante
Les dérivés indoliques ont été trouvés pour posséder une activité antioxydante . Cela les rend potentiellement utiles dans la lutte contre le stress oxydatif, qui est impliqué dans diverses maladies.
Activité Antimicrobienne
Les dérivés indoliques ont été trouvés pour posséder une activité antimicrobienne . Cela les rend potentiellement utiles dans le traitement de diverses infections bactériennes et fongiques.
Activité Antituberculeuse
Les dérivés indoliques ont été trouvés pour posséder une activité antituberculeuse . Cela les rend potentiellement utiles dans le traitement de la tuberculose.
Activité Anticholinestérasique
Certains dérivés indoliques ont été trouvés pour inhiber l'acétylcholinestérase . Cela les rend potentiellement utiles dans le traitement d'affections telles que la maladie d'Alzheimer, où il y a une carence en acétylcholine.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one with its targets could result in changes that contribute to its biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could contribute to the observed biological activities of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one could have a variety of molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions are often mediated through binding to specific receptors or enzymes, leading to inhibition or activation of their biochemical pathways.
Cellular Effects
The effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect cancer cell proliferation, apoptosis, and metastasis . Additionally, 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one may impact the expression of genes involved in inflammatory responses and immune regulation.
Molecular Mechanism
At the molecular level, 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit acetylcholine esterase, an enzyme involved in neurotransmission . This binding interaction can result in changes in gene expression and subsequent cellular responses. The molecular mechanism of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one is complex and involves multiple pathways and targets.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation over time, leading to changes in their biological activity . In vitro and in vivo studies have demonstrated that the effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one can vary depending on the duration of exposure and the stability of the compound.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one in animal models are dose-dependent. Different dosages can lead to varying biological responses, including therapeutic and toxic effects. For example, higher doses of indole derivatives have been associated with increased cytotoxicity and adverse effects . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one.
Metabolic Pathways
2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives have been reported to affect the metabolism of amino acids, lipids, and carbohydrates . These interactions can lead to changes in cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for predicting the pharmacokinetics and biodistribution of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can influence the interactions with other biomolecules and the overall biological effects of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one.
Propriétés
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-6-11(15)13-5-4-9-8(7-14)2-1-3-10(9)13/h1-3,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDBHERGWFPHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


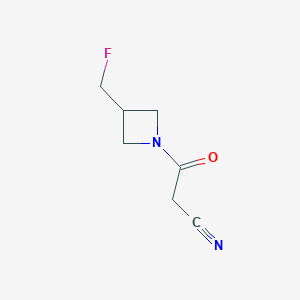
![2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478342.png)

![4-(Fluoromethyl)-2-azaspiro[4.4]nonane](/img/structure/B1478346.png)
![2-(Hydroxymethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478351.png)
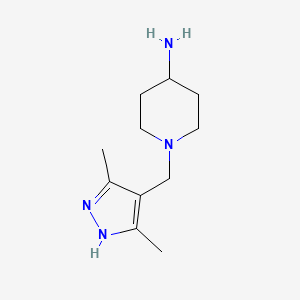
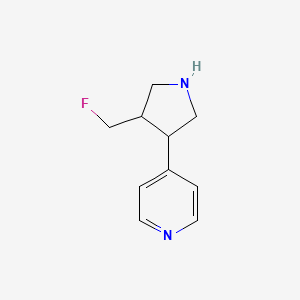
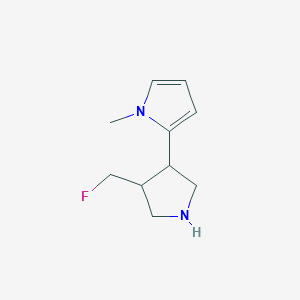
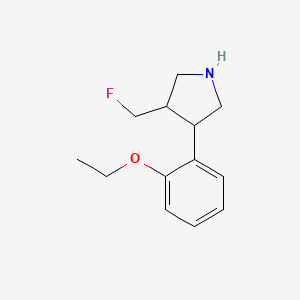
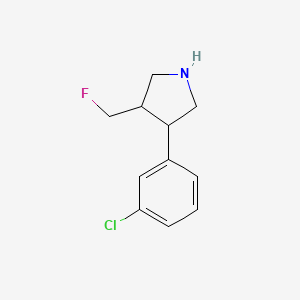

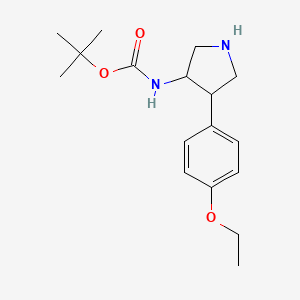
![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)
